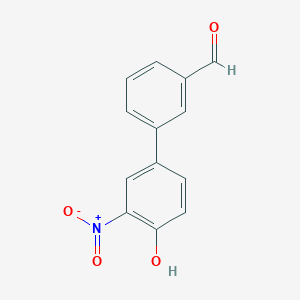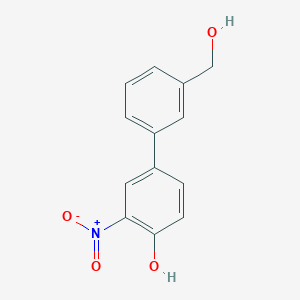
4-(2-Hydroxymethylphenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxymethylphenyl)-2-nitrophenol, 95% (HMNP) is an organic compound that is widely used in scientific research. It is a phenolic compound with a nitro group attached to the hydroxymethyl group, which makes it an ideal candidate for a variety of synthetic reactions. HMNP is also known as 4-hydroxy-2-nitrophenol, 4-hydroxy-2-nitrophenyl alcohol, and 4-nitrophenol. It is a yellowish-brown solid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
HMNP is a versatile compound with a variety of applications in scientific research. It is commonly used as a starting material for the synthesis of other organic compounds, such as aryl nitro compounds, aryl sulfonates, and aryl nitroso compounds. It is also used in the synthesis of dyes and pigments, as well as in the preparation of pharmaceuticals. HMNP is also used as a reagent in organic synthesis, as a catalyst in the oxidation of alcohols, and as a reagent in the preparation of nitroalkanes.
Mecanismo De Acción
HMNP is an electrophile, meaning that it readily reacts with nucleophiles. The reaction proceeds via a nucleophilic substitution mechanism, in which the nitro group of HMNP is replaced by the nucleophile. This reaction is typically catalyzed by a strong acid, such as hydrochloric acid.
Biochemical and Physiological Effects
HMNP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and anti-oxidant properties. In addition, HMNP has been found to possess anti-cancer activity, and it has been used in the treatment of certain diseases, such as diabetes and hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using HMNP for laboratory experiments is that it is a relatively inexpensive compound. It is also readily available and can be synthesized in high yields. The main limitation of using HMNP is that it is a highly reactive compound and can be hazardous to handle. It should be handled with appropriate safety measures, such as wearing protective clothing and using appropriate safety equipment.
Direcciones Futuras
In the future, HMNP may be used in the synthesis of more complex organic compounds, such as heterocyclic compounds. It may also be used in the development of new drugs and pharmaceuticals. Additionally, HMNP may be used in the development of new catalysts for organic reactions. Finally, HMNP may be used in the development of new materials, such as polymers and nanomaterials.
Métodos De Síntesis
HMNP can be synthesized from the reaction of 4-hydroxybenzaldehyde and nitric acid. This reaction proceeds in two steps: first, the aldehyde is nitrated with nitric acid to form the nitroso intermediate; then, the nitroso intermediate is further nitrated to form HMNP. The reaction is typically carried out at room temperature, and the yield of the reaction is typically around 95%.
Propiedades
IUPAC Name |
4-[2-(hydroxymethyl)phenyl]-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-8-10-3-1-2-4-11(10)9-5-6-13(16)12(7-9)14(17)18/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDXIRYRDBRAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686233 |
Source


|
| Record name | 2'-(Hydroxymethyl)-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-33-8 |
Source


|
| Record name | 2'-(Hydroxymethyl)-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














